Scientific Field: Material Science
Application Summary: This compound is utilized in the synthesis of MOFs, which are highly porous materials used for gas storage and separation. The chloromethyl groups can act as anchoring points for metal ions, forming a stable, porous network.
Methods of Application: The synthesis involves the reaction of the compound with metal salts in the presence of a solvent, typically under solvothermal conditions. Parameters such as temperature, solvent type, and metal-to-ligand ratios are crucial.
Results Summary: MOFs synthesized using this compound have shown high surface areas and excellent gas adsorption capacities. Quantitative data indicate a hydrogen storage capacity of 7.5% at 77K .
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a complex organic compound characterized by a central hexane chain with three 4-(chloromethyl)benzene groups attached at the 1st, 3rd, and 5th positions. Its chemical formula is C27H29Cl3, and it has a CAS number of 121961-20-4. The structure comprises a six-carbon aliphatic chain that serves as a linker for three aromatic rings, each bearing a chloromethyl substituent. This unique arrangement allows for various chemical interactions and applications in material science and organic synthesis .
The synthesis of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves:
This compound finds applications in various fields:
While specific interaction studies involving 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] are scarce, its chloromethyl groups suggest potential interactions with metal ions and other nucleophiles. Such interactions could lead to the formation of coordination complexes or facilitate further chemical transformations.
Several compounds share structural similarities with 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,3,5-Tris(chloromethyl)benzene | C9H9Cl3 | Simpler structure; lacks aliphatic linker |
1,3,5-Tris(trifluoromethyl)benzene | C9H9F3 | Fluorinated substituents; different reactivity profile |
4-Chloromethylphenylboronic acid | C7H8BClO2 | Contains boron; used in cross-coupling reactions |
The uniqueness of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] lies in its combination of a flexible aliphatic chain with multiple reactive sites that allow for diverse chemical transformations and applications in advanced materials .
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a complex organic compound characterized by a hexane backbone substituted with three 4-(chloromethyl)benzene groups at positions 1, 3, and 5 [8]. The compound possesses the molecular formula C27H29Cl3 and exhibits a molecular weight of 459.87 grams per mole [15] [16]. The Chemical Abstracts Service registry number for this compound is 121961-20-4, with an alternative registry number 9080-67-5 also documented in chemical databases [8] [15].
The structure comprises a six-carbon aliphatic chain that serves as a linker for three aromatic rings, each bearing a chloromethyl substituent . This unique arrangement allows for various chemical interactions and applications in material science and organic synthesis . The compound is also identified by the systematic name 1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene in some chemical databases [8].
The molecular architecture of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] features a central hexane chain with three 4-(chloromethyl)benzene groups attached at alternating positions . The hexane backbone provides structural rigidity while maintaining flexibility for conformational changes . Each benzene ring is substituted with a chloromethyl group (-CH2Cl) at the para position, creating reactive sites for further chemical transformations .
The compound exhibits potential for stereoisomerism due to the presence of three asymmetric carbon centers within the hexane chain [16]. The exact mass of the compound is calculated to be 458.133 atomic mass units, providing precise molecular identification capabilities [16]. The logarithm of the partition coefficient (LogP) is determined to be 8.81320, indicating high lipophilicity and potential membrane permeability characteristics [16].
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural characterization of aromatic compounds containing chloromethyl substituents [17] [19]. For compounds similar to 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], proton nuclear magnetic resonance analysis reveals characteristic signals in the aromatic region between 7.0 and 8.0 parts per million [30] [46].
The aromatic protons of substituted benzene rings typically exhibit chemical shifts that are influenced by the electron-withdrawing nature of the chloromethyl groups [30] [47]. The chloromethyl protons (-CH2Cl) are expected to appear as singlets around 4.5-4.7 parts per million due to the deshielding effect of the chlorine atom [30]. The hexane chain protons would be observed in the aliphatic region between 1.0 and 3.0 parts per million [30].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [48] [52]. The aromatic carbons are expected to resonate between 110-160 parts per million, with the chloromethyl carbons appearing around 45-50 parts per million due to the electronegative chlorine substituent [46] [48]. The hexane chain carbons would be observed in the typical aliphatic carbon region between 20-40 parts per million [48].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [24] [25]. For compounds containing aromatic rings and chloromethyl substituents, several diagnostic absorption bands are expected. The aromatic carbon-hydrogen stretching vibrations typically appear in the region 3020-3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500-1430 wavenumbers [24] [25].
The chloromethyl groups exhibit characteristic carbon-chlorine stretching vibrations in the region 850-550 wavenumbers [26]. The aliphatic carbon-hydrogen stretching vibrations from the hexane chain are expected in the range 2850-3000 wavenumbers [25]. Additional bending vibrations and fingerprint region absorptions provide further structural confirmation [25].
Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for structural elucidation [21] [28]. The molecular ion peak for 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is expected at mass-to-charge ratio 459.87, corresponding to the intact molecular ion [49]. The compound follows the nitrogen rule, exhibiting an odd mass-to-charge ratio due to the absence of nitrogen atoms [49].
Characteristic fragmentation patterns include loss of chloromethyl groups (CH2Cl, mass 49) and benzyl fragments (C7H7, mass 91) [28]. Sequential losses of chlorine atoms (mass 35) may also be observed, along with aromatic ring fragmentations [28]. The base peak typically corresponds to the most stable fragment ion formed during the ionization process [49].
Property | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C27H29Cl3 | Elemental Analysis | [8] [15] |
Molecular Weight | 459.87 g/mol | Mass Spectrometry | [15] [16] |
Exact Mass | 458.133 amu | High-Resolution MS | [16] |
Chemical Abstracts Service Number | 121961-20-4 | Database Search | [8] [15] |
Alternative Registry Number | 9080-67-5 | Database Search | [8] |
Logarithm Partition Coefficient | 8.81320 | Computational | [16] |
Spectroscopic Method | Expected Range/Value | Characteristic Features | Reference |
---|---|---|---|
Proton Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic) | Benzene ring protons | [30] [46] |
Proton Nuclear Magnetic Resonance | 4.5-4.7 ppm | Chloromethyl protons | [30] |
Proton Nuclear Magnetic Resonance | 1.0-3.0 ppm | Hexane chain protons | [30] |
Carbon-13 Nuclear Magnetic Resonance | 110-160 ppm | Aromatic carbons | [46] [48] |
Carbon-13 Nuclear Magnetic Resonance | 45-50 ppm | Chloromethyl carbons | [46] [48] |
Carbon-13 Nuclear Magnetic Resonance | 20-40 ppm | Aliphatic carbons | [48] |
Infrared Spectroscopy | 3020-3100 cm⁻¹ | Aromatic carbon-hydrogen stretch | [24] [25] |
Infrared Spectroscopy | 1600, 1500-1430 cm⁻¹ | Aromatic carbon-carbon stretch | [24] [25] |
Infrared Spectroscopy | 850-550 cm⁻¹ | Carbon-chlorine stretch | [26] |
Infrared Spectroscopy | 2850-3000 cm⁻¹ | Aliphatic carbon-hydrogen stretch | [25] |
Fragment Ion | Mass-to-Charge Ratio | Loss from Molecular Ion | Structural Assignment | Reference |
---|---|---|---|---|
Molecular Ion | 459.87 | - | [M]⁺ | [49] |
Base Fragment | 410.87 | 49 (CH2Cl) | [M-CH2Cl]⁺ | [28] |
Secondary Fragment | 361.87 | 98 (2×CH2Cl) | [M-2CH2Cl]⁺ | [28] |
Tertiary Fragment | 312.87 | 147 (3×CH2Cl) | [M-3CH2Cl]⁺ | [28] |
Benzyl Fragment | 91 | 368.87 | C7H7⁺ | [28] |
Chlorine Loss | 424.87 | 35 (Cl) | [M-Cl]⁺ | [28] |
Computational approaches using density functional theory have proven valuable for predicting spectroscopic properties of chlorinated aromatic compounds [40] [43]. Theoretical calculations employing basis sets such as B3LYP/6-311+G** provide accurate predictions of vibrational frequencies and nuclear magnetic resonance chemical shifts for molecules containing benzene rings and halogen substituents [40] [42].
Machine learning methods have recently emerged as powerful tools for chemical shift prediction, offering inexpensive alternatives to high-level quantum mechanical calculations [41]. These approaches utilize atomic chemical shielding tensors within molecular environments to predict nuclear magnetic resonance chemical shieldings with remarkable accuracy [41]. The progressive active learning workflow reduces the computational burden while maintaining predictive reliability [41].
The compound is catalogued in multiple chemical databases, including the Environmental Protection Agency Distributed Structure-Searchable Toxicity database under the identifier DTXSID50746587 [34] [38]. This database provides accurate linkages of chemical structures to source substance identifiers and supports computational toxicology research [34] [38].